

An In-depth Technical Guide to 2-Bromocyclohexanone: Structure, Properties, and Reactivity

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Compound of Interest

Compound Name: 2-Bromocyclohexanone

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Introduction

2-Bromocyclohexanone is a versatile intermediate in organic synthesis, playing a crucial role in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the structure, chemical properties, and key reactions of **2-bromocyclohexanone**, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical Structure and Identifiers

2-Bromocyclohexanone is a cyclic ketone with a bromine atom substituted at the carbon atom adjacent to the carbonyl group.

Molecular Structure:

Key Identifiers:

| Identifier | Value |
|-------------------|--------------------------------------|
| IUPAC Name | 2-bromocyclohexan-1-one[1] |
| CAS Number | 822-85-5[2] |
| Molecular Formula | C ₆ H ₉ BrO[2] |
| Molecular Weight | 177.04 g/mol [3] |
| Canonical SMILES | C1CCC(=O)C(C1)Br[3] |
| InChI Key | KDXYEWRAWRZXFT-UHFFFAOYSA-N[3] |

Physicochemical Properties

2-Bromocyclohexanone is typically a colorless to pale yellow liquid at room temperature. Below is a summary of its key physical and chemical properties.

Table of Physical and Chemical Properties:

| Property | Value | Reference |
|---------------------------------------|---|-----------|
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | Not available (liquid at room temperature) | |
| Boiling Point | 89-90 °C at 14 Torr70-72 °C at 0.53 hPa | [3][4] |
| Density | 1.4887 g/cm ³ | [3] |
| Refractive Index (n _{20/D}) | 1.512 | [3][4] |
| Solubility | Soluble in chloroform and other organic solvents. | [3] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of **2-bromocyclohexanone**.

¹H NMR Spectral Data:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|------------|------------------------------------|--------------|--------------------------|
| H-2 (CHBr) | 4.30 | Triplet | |
| H-6 | ⁴ J(H2, H6) is observed | | |

Note: A complete, detailed assignment of all proton signals and their coupling constants is complex due to the conformational flexibility of the cyclohexanone ring.

¹³C NMR Spectral Data (Solvent: CDCl₃):

| Carbon | Chemical Shift (δ) ppm |
|-----------------|------------------------|
| C=O | ~200 |
| CHBr | ~50 |
| CH ₂ | 20-40 |

Infrared (IR) Spectral Data:

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|---------------------|--------------------------------|------------------|
| C=O Stretch | ~1715 | Strong |
| C-H Stretch (Alkyl) | 2850-2950 | Medium to Strong |
| C-Br Stretch | 500-600 | Medium |

Chemical Reactivity and Key Reactions

The presence of both a ketone functional group and a reactive bromine atom makes **2-bromocyclohexanone** a valuable synthetic intermediate. It readily undergoes nucleophilic substitution reactions at the α -carbon and can participate in various rearrangements.

Nucleophilic Substitution

The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 2-position of the cyclohexanone ring.

Favorskii Rearrangement

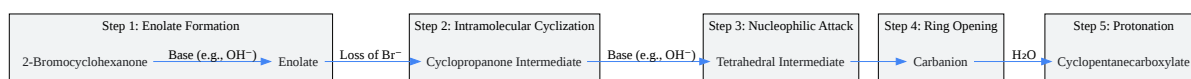
One of the most significant reactions of **2-bromocyclohexanone** is the Favorskii rearrangement. Treatment with a base, such as sodium hydroxide or sodium methoxide, leads to a ring contraction, yielding a cyclopentanecarboxylic acid or its corresponding ester. This reaction is a powerful tool for the synthesis of five-membered ring systems.

Reaction Scheme:

2-Bromocyclohexanone + Base \rightarrow Cyclopentanecarboxylic acid derivative

Mechanism of the Favorskii Rearrangement:

The accepted mechanism involves the formation of a cyclopropanone intermediate.



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Mechanism of the Favorskii Rearrangement

Experimental Protocols

Synthesis of 2-Bromocyclohexanone from Cyclohexanone

Materials:

- Cyclohexanone
- Bromine
- Water
- Diethyl ether
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

Procedure:

- In a flask equipped with a dropping funnel and a stirrer, place cyclohexanone in water.
- Cool the flask in an ice bath.
- Slowly add bromine from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring for 1 hour at room temperature.
- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
- Wash the organic layer with saturated sodium bicarbonate solution and then with water.
- Dry the ethereal solution over anhydrous magnesium sulfate.
- Remove the diethyl ether by distillation.
- The crude **2-bromocyclohexanone** can be purified by vacuum distillation.

Favorskii Rearrangement of 2-Bromocyclohexanone

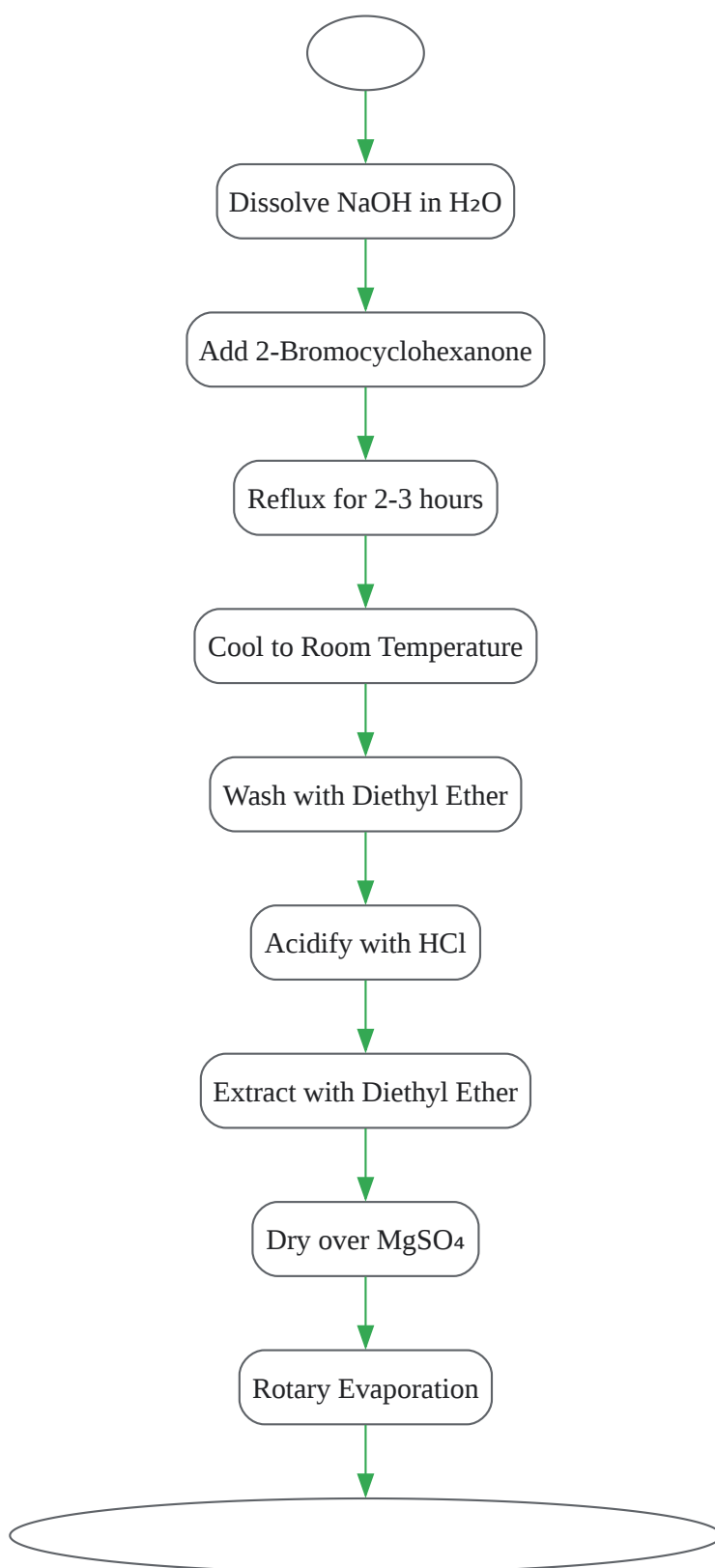
Materials:

- **2-Bromocyclohexanone**
- Sodium hydroxide
- Water
- Diethyl ether
- Hydrochloric acid (concentrated)
- Anhydrous magnesium sulfate

Procedure:

- Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and a stirrer.
- Add **2-bromocyclohexanone** to the sodium hydroxide solution.
- Heat the mixture to reflux with stirring for 2-3 hours.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
- Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2.
- Extract the resulting cyclopentanecarboxylic acid with diethyl ether.
- Dry the combined organic extracts over anhydrous magnesium sulfate.
- Remove the diethyl ether by rotary evaporation to yield the crude product, which can be further purified by recrystallization or distillation.

Workflow for the Favorskii Rearrangement Experiment:



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Experimental Workflow for Favorskii Rearrangement

Conclusion

2-Bromocyclohexanone is a cornerstone intermediate in organic synthesis, offering a gateway to a variety of molecular structures, most notably five-membered carbocyclic rings through the Favorskii rearrangement. A thorough understanding of its properties, reactivity, and handling is essential for its effective utilization in research and development, particularly within the pharmaceutical and agrochemical industries. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and professionals in these fields.

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